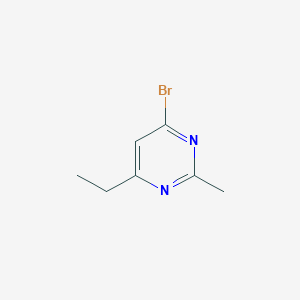
Fmoc-L-Photo-Prolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
BenchChem offers high-quality (S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoaffinitäts-Sonden
Fmoc-L-Photo-Prolin ist eine photovernetzende Aminosäure. Sie kann mithilfe der Festphasen-Fmoc-Chemie in synthetische Peptide eingebaut werden . Dies ermöglicht die Verwendung in der Herstellung von verschiedenen peptidbasierten Photoaffinitäts-Sonden . Photoaffinitäts-Sonden sind leistungsstarke Werkzeuge zur Identifizierung von Zielmolekülen biologisch aktiver kleiner Moleküle .
Synthese von cyclischen Peptidomimetika-Antibiotika
This compound kann bei der Synthese von cyclischen Peptidomimetika-Antibiotika eingesetzt werden . Dies ist bedeutsam, da es zeigt, dass diese Photosonde mithilfe der Festphasen-Fmoc-Chemie in synthetische Peptide eingebaut werden kann .
Photoaffinitäts-Markierung von zellulären Zielstrukturen
This compound kann in Peptide oder kleine Molekülsonden und -werkzeuge integriert werden, was die Photoaffinitäts-Markierung von zellulären Zielstrukturen ermöglicht . Nach Bestrahlung mit UV-Licht (~360 nm) bildet es eine kovalente Bindung .
Untersuchung von Protein-Protein-Wechselwirkungen
Die Fähigkeit von this compound, nach UV-Lichtbestrahlung eine kovalente Bindung zu bilden, macht es zu einem nützlichen Werkzeug bei der Untersuchung von Protein-Protein-Wechselwirkungen .
Synthese von β-Aminosäuren
This compound kann bei der Synthese von β-Aminosäuren verwendet werden . Das Arndt-Eistert-Protokoll kann ausgehend von kommerziell erhältlichen Fmoc-α-Aminosäuren angewendet werden, was zu enantiomerenreinen N-Fmoc-geschützten β-Aminosäuren führt .
Peptid-Kopplungspartner
This compound kann als Kopplungsreagenz bei der Peptidsynthese verwendet werden . Dies liegt an seiner Stabilität bei Raumtemperatur und bei wässrigen Waschvorgängen .
Wirkmechanismus
Fmoc-L-Photo-Proline, also known as (S)-5-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a diazirine-containing, Fmoc-protected proline amino acid . It serves as a multifunctional probe building block and has a unique role in the field of biochemistry and pharmacology.
Target of Action
The primary targets of Fmoc-L-Photo-Proline are cellular targets and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .
Mode of Action
Fmoc-L-Photo-Proline interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light at approximately 360 nm, it forms a covalent bond with its targets . This interaction results in changes at the molecular level, enabling the study of cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of cyclic peptidomimetic antibiotics . It can be incorporated into synthetic peptides using solid-phase Fmoc chemistry , which is a common method used in peptide synthesis.
Pharmacokinetics
Its molecular weight of 36337 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The molecular and cellular effects of Fmoc-L-Photo-Proline’s action are primarily related to its ability to form covalent bonds with cellular targets and protein-protein interactions upon UV light irradiation . This allows for the study of these interactions at a molecular level, providing valuable insights into cellular mechanisms and potential drug targets .
Action Environment
The action of Fmoc-L-Photo-Proline is influenced by environmental factors such as light. Specifically, UV light at approximately 360 nm is required for the compound to form a covalent bond with its targets . Therefore, the efficacy and stability of Fmoc-L-Photo-Proline are likely to be influenced by the presence and intensity of UV light.
Biochemische Analyse
Biochemical Properties
Fmoc-L-Photo-Proline plays a significant role in biochemical reactions. It is used for photoaffinity labeling of cellular targets and protein-protein interactions . The nature of these interactions involves the formation of a covalent bond upon UV light irradiation .
Cellular Effects
The effects of Fmoc-L-Photo-Proline on various types of cells and cellular processes are primarily related to its ability to form covalent bonds with cellular targets and protein-protein interactions . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Fmoc-L-Photo-Proline at the molecular level involves its incorporation into peptides or small-molecule probes and tools, which allows for photoaffinity labeling of cellular targets and protein-protein interactions . Upon UV light irradiation, it forms a covalent bond .
Temporal Effects in Laboratory Settings
The effects of Fmoc-L-Photo-Proline over time in laboratory settings are related to its stability and degradation. The compound is stable and can form a highly reactive carbene species upon UV light irradiation
Eigenschaften
IUPAC Name |
(5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-18(25)17-9-20(21-22-20)11-23(17)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWXCLQLAZADLK-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC12N=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC12N=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
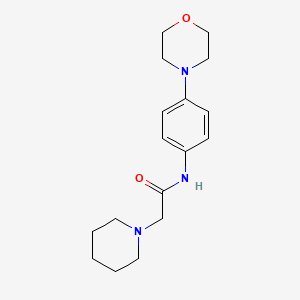
![4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2433745.png)

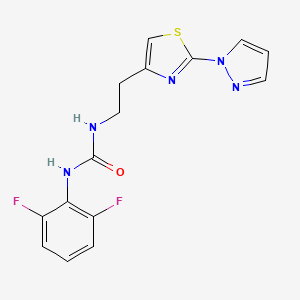
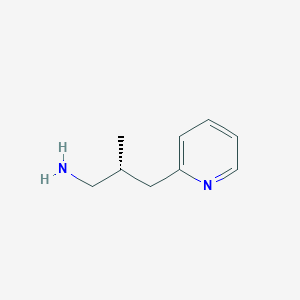
![Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate](/img/structure/B2433752.png)
![N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433753.png)
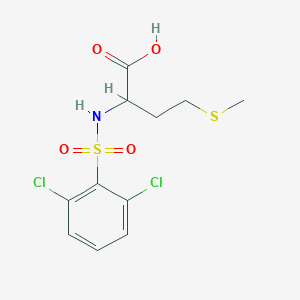
![4,6-Dimethyl-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2433758.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone](/img/structure/B2433760.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2433761.png)
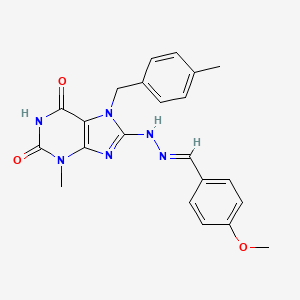
![N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2433764.png)
